7,7-difluoro-1-azaspiro[3.5]nonane
Description
7,7-Difluoro-1-azaspiro[3.5]nonane (molecular formula: C₉H₁₇Cl₂N₃O) is a fluorinated spirocyclic amine with a bicyclic structure comprising a six-membered azaspiro ring fused to a three-membered cyclopropane-like system. The 7,7-difluoro substitution introduces significant electronic and steric effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
CAS No. |
2028497-56-3 |
|---|---|
Molecular Formula |
C8H13F2N |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The synthesis begins with a linear precursor, typically a γ-fluorinated amine or ketone. For example, N-allylsulfonamide derivatives serve as starting materials due to their compatibility with subsequent fluorination and cyclization steps. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are employed to introduce fluorine atoms at the desired position.
Cyclization Conditions
Cyclization is achieved under basic or acidic conditions. A representative protocol involves:
-
Dissolving the fluorinated precursor in tetrahydrofuran (THF) or dichloromethane (DCM).
-
Adding a base (e.g., sodium hydride) to deprotonate reactive sites.
-
Heating to 60–120°C to facilitate intramolecular nucleophilic attack, forming the spirocyclic structure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% (lab-scale) |
| Reaction Time | 8–12 hours |
| Preferred Solvent | THF |
This method’s limitations include moderate yields due to competing elimination reactions and the need for stringent temperature control.
Epoxidation and Ring-Enlargement Strategy
Adapted from a patented route for analogous azaspiro compounds, this approach leverages epoxide intermediates to construct the spirocycle.
Epoxidation of Alkenes
The starting material, a fluorinated alkene (e.g., compound VI in the patent), undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. This step forms an epoxide ring, which is subsequently subjected to ring-enlargement conditions.
Ring Enlargement
The epoxide reacts with a nucleophilic amine under basic conditions, triggering a [3+2] cycloaddition that expands the ring system. For instance, treatment with tert-butyl carbamate in DCM at 0°C to room temperature yields the spirocyclic product.
Key Data :
| Parameter | Value |
|---|---|
| Total Yield | 70.7% |
| Scale | Multi-gram (demonstrated) |
| Cost Efficiency | High (cheap reagents) |
This method’s advantages include fewer reaction steps and compatibility with industrial-scale equipment, though epoxide instability requires careful handling.
Photocatalytic Multicomponent Assembly
A cutting-edge method reported in The Journal of Organic Chemistry utilizes visible-light photocatalysis to construct the spirocyclic core in a single pot.
Reaction Mechanism
-
N-Centered Radical Generation : N-allylsulfonamides are chlorinated using 1,3-dichloro-5,5′-dimethylhydantoin, forming N-chloro intermediates.
-
Photocatalytic Activation : An iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆) generates nitrogen-centered radicals under blue light.
-
Spirocyclization : Radicals undergo addition to fluorinated alkenes (e.g., methylenecyclohexane), followed by hydrogen atom transfer (HAT) to form the spirocycle.
Optimization Insights
-
Solvent Choice : Dichloromethane (DCM) outperforms acetonitrile, which inhibits radical propagation.
-
Catalyst Loading : 0.5 mol% Ir photocatalyst achieves 80% yield (NMR).
-
Scalability : A continuous flow reactor produces 13.2 g of product in 3 hours (70% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76–80% |
| Reaction Time | 2.5–3.33 minutes (flow) |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ |
This method excels in efficiency and scalability but requires specialized equipment and costly catalysts.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key steps include:
-
Precursor Mixing : Automated systems combine fluorinated amines and alkenes in stoichiometric ratios.
-
Reaction Zones : Segmented zones maintain optimal temperatures (60–120°C) for cyclization.
-
In-Line Purification : Chromatography or crystallization modules isolate the product.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Fluorination-Cyclization | 65–78% | Moderate | Low | High |
| Epoxidation-Ring Enlarge | 70.7% | High | Low | Moderate |
| Photocatalytic Assembly | 76–80% | High | High | Low |
The photocatalytic method offers the highest yield and scalability but at elevated costs. The epoxidation route balances cost and scalability, making it suitable for bulk production .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
7,7-Difluoro-1-azaspiro[3.5]nonane serves as an essential building block in the synthesis of more complex organic molecules. Its distinct structure allows researchers to create diverse chemical libraries that are vital for drug discovery and development.
Synthesis Methodologies:
The synthesis of this compound can be approached through various methodologies typical for nitrogen-containing organic compounds. While specific synthetic routes are not extensively documented, methods used for related aza-spiro compounds can be adapted to produce this compound effectively.
Biological Research
Investigating Biological Activity:
Research into the biological activity of this compound has revealed potential antimicrobial and antiviral properties. Its spirocyclic nature may enhance interactions with biological targets, making it a subject of interest in pharmacology and biochemistry .
Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms contribute to strong interactions with these targets, modulating their activity and potentially leading to therapeutic effects .
Medicinal Chemistry
Therapeutic Applications:
This compound is being explored for its potential in developing new pharmaceuticals aimed at specific diseases. Its stability and reactivity make it a promising candidate for drugs that target particular biological pathways .
Comparative Advantages:
Compared to other similar compounds, the dual fluorination and rigid spirocyclic structure of this compound may enhance its pharmacological properties, offering advantages in selectivity and potency in biological applications .
Industrial Applications
Production of Specialty Chemicals:
In industrial contexts, this compound is utilized in the manufacture of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial processes, including polymer production and materials science applications .
Summary Table: Applications of this compound
| Field | Application | Mechanism/Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Facilitates diverse chemical library creation |
| Biological Research | Investigating antimicrobial and antiviral properties | Enhanced interactions with biological targets |
| Medicinal Chemistry | Development of new pharmaceuticals | Stability and reactivity targeting specific diseases |
| Industrial Applications | Production of specialty chemicals and advanced materials | Unique properties suitable for various industrial processes |
Mechanism of Action
The mechanism of action of 7,7-difluoro-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 7,7-difluoro-1-azaspiro[3.5]nonane, highlighting differences in substituents, heteroatoms, and biological activity:
Conformational and Electronic Effects
- Heteroatom Variations : Replacing nitrogen with oxygen (7-oxa analogs) or sulfur (7-thia analogs) alters hydrogen-bonding capacity and solubility, impacting pharmacokinetics .
Key Research Findings
Scaffold Influence on Activity: The 2,7-diazaspiro[3.5]nonane scaffold produces higher SR affinity than diazabicyclo[4.3.0]nonane, emphasizing the importance of spirocyclic rigidity .
Functional Profile Divergence: Minor structural changes (e.g., substituent position) in 2,7-diazaspiro derivatives can switch functional activity from agonist (4b) to antagonist (5b), highlighting the scaffold’s versatility .
Fluorine’s Role: Fluorination in spirocycles is a strategic modification to enhance metabolic stability and receptor engagement, though specific data for this compound remain underexplored .
Q & A
Q. What are the optimal synthetic routes for 7,7-difluoro-1-azaspiro[3.5]nonane, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, a two-step approach using lithium aluminum hydride (LiAlH₄) reduction followed by fluorination with sulfur tetrafluoride (SF₄) can yield the spirocyclic core. Purification via recrystallization or column chromatography with solvents like dichloromethane/hexane mixtures improves purity (>95%) . Scalability requires optimizing reaction time (e.g., 12–24 hours at 80°C) and stoichiometric ratios (1:1.2 for precursor:fluorinating agent) to minimize side products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and fluorine placement. X-ray crystallography resolves the spirocyclic conformation and dihedral angles, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic effects of fluorine substitution on ring strain and basicity . Mass spectrometry (HRMS) validates molecular weight (C₇H₁₀F₂N: 159.08 g/mol) and isotopic patterns.
Advanced Research Questions
Q. What computational strategies can predict the biological targets of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against sigma receptors (S1R/S2R) is recommended, as related spiro compounds (e.g., 2,7-diazaspiro[3.5]nonane derivatives) show high S1R affinity (Ki = 2.7–27 nM) . Pharmacophore modeling identifies critical interactions, such as hydrogen bonding with Glu172 and hydrophobic contacts with Tyr103. MD simulations (50 ns) assess binding stability, with RMSD < 2 Å indicating robust target engagement.
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved for this compound?
- Methodological Answer : Use functional assays (e.g., cAMP accumulation or calcium flux) to determine intrinsic activity. For example, in vivo studies with PRE-084 (S1R agonist) can reverse antagonist effects, confirming mechanism dependency . Dose-response curves (0.1–100 μM) and Schild regression analysis quantify potency (EC₅₀/IC₅₀). Cross-validate with radioligand displacement assays (³H-(+)-pentazocine for S1R) to rule off-target effects .
Q. What experimental designs are critical for evaluating in vivo efficacy of this compound in neurological models?
- Methodological Answer : Employ neuropathic pain models (e.g., chronic constriction injury in mice) with mechanical allodynia thresholds (von Frey filaments). Administer 20 mg/kg doses intraperitoneally and compare to reference S1R antagonists (e.g., BD-1063). Behavioral assessments at 30/60/120-minute intervals post-dose ensure temporal resolution . Include control groups with S1R agonists (e.g., PRE-084) to validate target specificity.
Q. How does the fluorine substitution at the 7,7-position influence structure-activity relationships (SAR) in spirocyclic compounds?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and modulates pKa (e.g., reduced basicity of the azaspiro nitrogen). Compare with non-fluorinated analogs using:
| Compound | S1R Ki (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 7,7-Difluoro derivative | 2.7 | 120 |
| Non-fluorinated analog | 27 | 45 |
| Data suggest fluorine improves both affinity and pharmacokinetics . |
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Systematic variation of reaction parameters (temperature, catalyst loading) identifies optimal conditions. For example, using anhydrous DMF instead of THF increases yield from 45% to 72% due to better fluorinating agent solubility . Quantify intermediates via HPLC-MS to trace side reactions (e.g., over-fluorination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
